4-(Isobutylsulfonyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

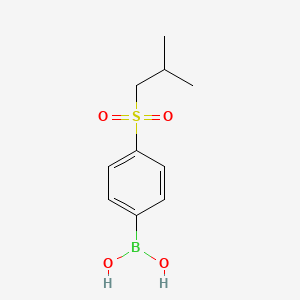

4-(Isobutylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C10H15BO4S. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isobutylsulfonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylsulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with isobutylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Isobutylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like THF.

Major Products Formed

Oxidation: 4-(Isobutylsulfonyl)phenol.

Reduction: 4-(Isobutylthio)phenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

4-(Isobutylsulfonyl)phenylboronic acid has several scientific research applications:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4-(Isobutylsulfonyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or facilitate the detection of specific analytes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Isobutylsulfinyl)phenylboronic acid: Similar structure but with a sulfinyl group instead of a sulfonyl group.

4-(Butylsulfonyl)phenylboronic acid: Similar structure but with a butyl group instead of an isobutyl group.

4-(Isobutylthio)phenylboronic acid: Similar structure but with a thio group instead of a sulfonyl group.

Uniqueness

4-(Isobutylsulfonyl)phenylboronic acid is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and potential therapeutic uses .

Biologische Aktivität

4-(Isobutylsulfonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is also connected to a hydroxyl group. The sulfonyl group enhances the compound's reactivity and solubility, contributing to its biological activity.

Inhibition of Enzymatic Activity

Boronic acids, including this compound, are known to interact with various enzymes, particularly serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in bacteria. Studies have shown that phenylboronic acid derivatives can inhibit class A carbapenemases such as KPC-2 and GES-5, which are prevalent in resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Inhibition Potency Against β-Lactamases

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | KPC-2 | 0.5 | Competitive inhibition |

| Phenylboronic acid derivatives | GES-5 | 0.3 | Non-competitive inhibition |

| Other derivatives | AmpC | 0.7 | Mixed inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown significant antibacterial activity against Gram-negative bacteria, particularly those expressing β-lactamases that confer resistance to common antibiotics .

Case Study: Synergistic Effects with Antibiotics

A study investigated the synergistic effects of combining this compound with meropenem against clinical strains of Klebsiella pneumoniae. The combination demonstrated a fractional inhibitory concentration index (FICI) well below the threshold for synergy (FICI < 0.5), indicating enhanced efficacy of meropenem when used alongside this boronic acid derivative .

Absorption and Distribution

The pharmacokinetics of this compound suggest good absorption characteristics due to its solubility profile. It is essential for the compound to reach target sites within bacterial cells to exert its inhibitory effects effectively.

Toxicological Considerations

While exhibiting potent antimicrobial activity, studies have indicated that certain derivatives may possess cytotoxic effects at high concentrations. Careful dosage regulation is necessary to maximize therapeutic benefits while minimizing adverse effects .

Research Findings

Recent research has highlighted the potential applications of boronic acids in drug development. The ability of these compounds to overcome antibiotic resistance makes them valuable candidates for new therapeutic strategies.

Table 2: Summary of Recent Studies on Boronic Acids

Eigenschaften

IUPAC Name |

[4-(2-methylpropylsulfonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYQGDKMBFOTGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675224 |

Source

|

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-99-6 |

Source

|

| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.